molecular formula C15H24N2O2 B1201551 4-Hydroxyspartein-2-one

4-Hydroxyspartein-2-one

Cat. No. B1201551
M. Wt: 264.36 g/mol
InChI Key: GIQKWLHFWBBSSV-IKOXMDCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nuttalline is a quinolizidine alkaloid.

Scientific Research Applications

  • Lipid Peroxidation and Biochemistry : One study focuses on the lipid peroxidation product 4-Hydroxy-2-nonenal (HNE), which shares a similar structural motif with 4-Hydroxyspartein-2-one. This research highlights the importance of HNE in biochemistry, particularly in relation to its reactivity and cytotoxicity, as well as its role in oxidative stress and inflammation-related diseases (Spickett, 2013).

  • Synthesis and Chemical Applications : Another study presents the total synthesis of (-)-4-Hydroxyzinowol, a compound structurally related to 4-Hydroxyspartein-2-one, highlighting the advanced synthetic techniques and their potential applications in creating complex molecular structures (Todoroki et al., 2014).

  • Plant Biochemistry and Molecular Biology : The cloning and characterization of a low molecular weight prolyl 4-Hydroxylase from Arabidopsis thaliana, which is involved in the hydroxylation of proline-rich proteins, provides insights into the biochemical processes in plants that may be relevant to the understanding of compounds like 4-Hydroxyspartein-2-one (Hieta & Myllyharju, 2002).

  • Organic Chemistry and Catalysis : Research on the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization showcases the advancements in organic synthesis techniques, which can be applied to the synthesis of structurally related compounds (Lam et al., 2005).

  • Chemical Characterization and Spectroscopy : A study on the NMR spectra and geometry of epi N-oxides of sparteine and its derivatives in solution, provides valuable information on the structural and spectroscopic properties of these compounds, which is crucial for understanding the chemical behavior of 4-Hydroxyspartein-2-one (Brukwicki & Wysocka, 2003).

properties

Product Name

4-Hydroxyspartein-2-one

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1R,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-12-6-14-10-5-11(9-17(14)15(19)7-12)13-3-1-2-4-16(13)8-10/h10-14,18H,1-9H2/t10-,11+,12+,13+,14-/m1/s1

InChI Key

GIQKWLHFWBBSSV-IKOXMDCHSA-N

Isomeric SMILES

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3C[C@@H](CC4=O)O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CC(CC4=O)O

synonyms

4 beta-hydroxylupanine
nuttaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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